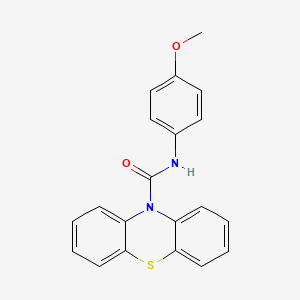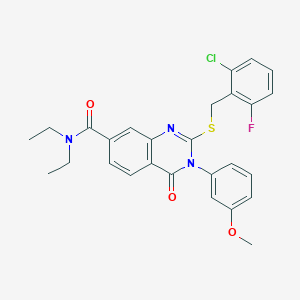![molecular formula C15H15N3S2 B2504152 4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 777879-42-2](/img/structure/B2504152.png)
4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of 4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol
The compound this compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse pharmacological activities and applications in various fields such as medicine, pharmacy, and agriculture . The presence of a thiophene moiety and a triazole ring in the compound suggests potential biological activity and makes it a candidate for further pharmacological studies.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions, starting from readily accessible precursors. For instance, the synthesis of similar compounds has been reported using intramolecular cyclization of carbonyl thiosemicarbazides under microwave irradiation or classical conditions, followed by regioselective S-alkylation . The synthesis process is often optimized to achieve good yields and to ensure the purity of the final product.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, electronic structure, and the presence of tautomeric forms, such as thiol-thione tautomerism, which is a common feature in triazole-thiol derivatives .
Chemical Reactions Analysis
Triazole-thiol derivatives can undergo various chemical transformations, including alkylation, condensation, and tautomerism. The thiol group in the molecule can participate in tautomerism, shifting between thiol and thione forms, which can be influenced by intramolecular hydrogen bonding and the electronic environment of the molecule . These transformations can lead to a wide range of derivatives with different physicochemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized using techniques such as elemental analysis, IR, NMR, and mass spectrometry. These compounds often exhibit good thermal stability and may show a range of biological activities, including antitumor and antioxidant properties . The physicochemical properties are crucial for predicting the pharmacological potential of these compounds and for designing new derivatives with enhanced activity .
科学的研究の応用
Synthesis and Antimicrobial Activities
4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol has been synthesized and studied for antimicrobial activities. Various derivatives of this compound have shown good to moderate antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
This compound has also been evaluated for its application as a corrosion inhibitor. In studies, derivatives of this compound have shown effectiveness in inhibiting mild steel corrosion in acidic environments. These findings suggest potential applications in industrial settings where corrosion resistance is critical (Yadav et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4-methyl-3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-9-4-6-11(7-5-9)13-10(2)20-8-12(13)14-16-17-15(19)18(14)3/h4-8H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTPEUNOBTWIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C3=NNC(=S)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)


![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)
![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)


![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)